Octylbenzene

Catalog No.
S604976
CAS No.
2189-60-8
M.F
C14H22
M. Wt
190.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octylbenzene

CAS Number

2189-60-8

Product Name

Octylbenzene

IUPAC Name

octylbenzene

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

InChI

InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3

InChI Key

CDKDZKXSXLNROY-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=CC=C1

Solubility

3.47e-07 M

Synonyms

Octyl-benzene; 1-Phenyl-octane; 1-Phenyloctane; NSC 404115; Octylbenzene; Octylbenzol; Phenyloctane

Canonical SMILES

CCCCCCCCC1=CC=CC=C1

Studying Self-Assembly on Graphite

One area of research utilizes Octylbenzene as a solvent to study the self-assembly of tetrathiafulvalene (TTF) derivatives on graphite. [] This process involves observing how individual TTF molecules arrange themselves on the surface of graphite using a technique called scanning tunnelling microscopy (STM). [] By analyzing the self-assembly patterns, researchers can gain insights into the interactions between these molecules and explore potential applications in areas like organic electronics and molecular machines. []

Octylbenzene, with the chemical formula C₁₄H₂₂, is an organic compound that consists of an octyl group (an eight-carbon alkyl chain) attached to a benzene ring. This structure classifies it as an aromatic hydrocarbon, specifically a substituted benzene. It is also known by various names including n-Octylbenzene and 1-Phenyloctane. Octylbenzene is a colorless liquid at room temperature and is characterized by its moderate volatility and flammability .

Octylbenzene is a flammable liquid with a moderate flash point. It's important to handle it with care and follow proper safety protocols in a laboratory setting.

  • Toxicity: Limited data is available on the specific toxicity of octylbenzene. However, it's recommended to handle it with gloves and avoid inhalation or ingestion as a general safety precaution.

Octylbenzene can be synthesized through several methods:

  • Friedel-Crafts Alkylation: This method involves the reaction of benzene with 1-chlorooctane using a Lewis acid catalyst (e.g., aluminum chloride).
  • Direct Alkylation: Another approach includes the alkylation of benzene with octanol in the presence of an acid catalyst.
  • Self-Assembly Studies: In research contexts, octylbenzene serves as a solvent for studying the self-assembly of certain organic molecules on surfaces like graphite .

And industrial processes due to its ability to dissolve a wide range of substances.
  • Research: In scientific research, it is utilized to study molecular interactions and self-assembly processes, particularly in organic electronics and materials science .
  • Manufacturing: Octylbenzene plays a role in manufacturing processes where its properties facilitate
  • Research indicates that octylbenzene interacts effectively with certain organic compounds, enhancing their solubility and reactivity. For instance, studies involving tetrathiafulvalene derivatives have shown that octylbenzene can aid in visualizing molecular arrangements through scanning tunneling microscopy techniques .

    Several compounds share structural similarities with octylbenzene, primarily due to their alkyl and aromatic characteristics. Here are some notable comparisons:

    CompoundStructure TypeUnique Features
    DecylbenzeneAromatic HydrocarbonLonger alkyl chain (ten carbons)
    NonylbenzeneAromatic HydrocarbonNine-carbon alkyl chain; used in similar applications
    EthylbenzeneAromatic HydrocarbonShorter alkyl chain (two carbons); primarily used in styrene production
    PropylbenzeneAromatic HydrocarbonThree-carbon alkyl chain; less hydrophobic than octylbenzene

    Uniqueness of Octylbenzene

    Octylbenzene's unique feature lies in its balance between hydrophobicity and solubility, making it particularly effective as a solvent for larger organic molecules compared to shorter-chain analogs like ethyl or propyl benzene. Its longer carbon chain enhances its ability to interact with various organic substrates while maintaining compatibility with aromatic systems.

    Physical Description

    Liquid

    XLogP3

    6.6

    Boiling Point

    264.5 °C

    LogP

    6.3 (LogP)

    Appearance

    Oil

    Melting Point

    -36.0 °C

    UNII

    P5EAX722SI

    Vapor Pressure

    0.01 mmHg

    Other CAS

    2189-60-8

    Wikipedia

    1-Phenyloctane

    Biological Half Life

    1.66 Days

    General Manufacturing Information

    All other basic organic chemical manufacturing
    Benzene, octyl-: ACTIVE

    Dates

    Modify: 2023-08-15
    Li et al. Catalytic remote hydrohalogenation of internal alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00869-x, published online 31 January 2022

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